molecular formula C9H9N3O2 B15070326 methyl 7-amino-1H-indazole-5-carboxylate

methyl 7-amino-1H-indazole-5-carboxylate

Cat. No.: B15070326
M. Wt: 191.19 g/mol
InChI Key: UBXNWNKIAJFKMS-UHFFFAOYSA-N
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Description

Methyl 7-amino-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The amino group can be introduced through subsequent reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Mechanism of Action

The mechanism of action of methyl 7-amino-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The indazole core can interact with various biological pathways, influencing processes like cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-amino-1H-indazole-5-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The position of the amino and carboxylate groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 7-amino-1H-indazole-5-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,10H2,1H3,(H,11,12)

InChI Key

UBXNWNKIAJFKMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)N)NN=C2

Origin of Product

United States

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